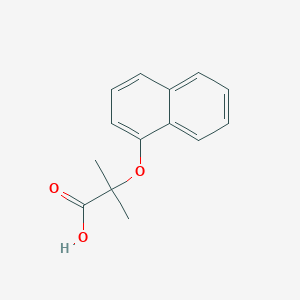

2-甲基-2-(1-萘氧基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoic acid often involves complex reactions, including cyclization and oxidation processes. For instance, the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a similar structure, was achieved through acetalization reaction between methyl naphthyl ketone and propylene glycol using different acid solid catalysts (Climent, Velty, & Corma, 2002). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, achieved through Pd-catalyzed ethynylation and regioselective addition processes (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals complex interactions and conformations. For example, the crystal structure of certain naphthyl-related compounds shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers, indicating significant structural complexity (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of naphthyl-containing compounds are diverse. Electropolymerization of 2-methyl-1-naphthylamine, a related compound, from acidic aqueous solutions showed the formation of very adherent films on platinum electrodes, displaying redox properties (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

Physical properties, including crystallization behavior and hydrogen bonding interactions, play a crucial role in determining the stability and reactivity of naphthyl-related compounds. For example, studies on the crystal conformations of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the contribution of T-shaped aromatic CH⋯π interactions to crystallization (Ichikawa et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure and interaction of naphthyl-containing compounds. For instance, the synthesis and characterization of 2-(n-alkylamino)-1,4-napthoquinone analogues indicated specific structural features and potential reactivity based on spectroscopic analysis (Patil et al., 2014).

科学研究应用

氨基酸的荧光衍生化

- 应用:该化合物用于氨基酸的荧光衍生化,使其在生物测定和生物学研究中很有用。衍生物显示出强荧光,有助于生物样品中氨基酸的可视化和分析 (Frade 等人,2007).

β-肾上腺素能受体阻滞剂的合成

- 应用:它作为合成 β-肾上腺素能阻滞剂的中间体,这在开发某些心血管药物中至关重要。该化合物的对映异构体已以旋光纯的形式获得,这证明了其在药物制造中的重要性 (Kapoor 等人,2003).

香料化合物的合成

- 应用:它用于合成具有特定气味的化合物,如橙花香味。这证明了其在创造香料产品和探索香气化学中的作用 (Climent 等人,2002).

药物合成中的烷基化反应

- 应用:该化合物参与烷基化反应,这是生产药物(如 β 受体阻滞剂普萘洛尔)的重要步骤。这突出了其在提高药物纯度和功效中的作用 (Jovanovic 等人,2006).

材料科学与聚合物研究

- 应用:已经对该化合物的衍生物进行聚合研究,提供了对热降解和介电特性等材料性质的见解。这对于开发新材料和理解聚合物行为非常重要 (Biryan 等人,2017).

属性

IUPAC Name |

2-methyl-2-naphthalen-1-yloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXRLJQIXNXFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306959 |

Source

|

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(1-naphthyloxy)propanoic acid | |

CAS RN |

30366-94-0 |

Source

|

| Record name | 30366-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)